molecular formula C23H26N2O3S B10981256 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide

Cat. No.: B10981256
M. Wt: 410.5 g/mol
InChI Key: RTGFKZCPERHZIM-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide is a complex organic compound with a unique structure that includes a pyrrole ring, a benzamide group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the phenylsulfonyl group, and the attachment of the benzamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or pyrrole ring positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzamide or pyrrole ring.

Scientific Research Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may play a key role in binding to target proteins or enzymes, while the pyrrole ring and benzamide group contribute to the overall stability and activity of the compound. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrrole-containing molecules, such as:

  • N-[4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-benzamide
  • N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-benzamide

Uniqueness

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide is unique due to its specific combination of functional groups and structural features. The presence of the phenylsulfonyl group, in particular, distinguishes it from other similar compounds and may confer unique properties and reactivity.

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-2-methylbenzamide

InChI

InChI=1S/C23H26N2O3S/c1-5-15-25-18(4)17(3)21(29(27,28)19-12-7-6-8-13-19)22(25)24-23(26)20-14-10-9-11-16(20)2/h6-14H,5,15H2,1-4H3,(H,24,26)

InChI Key

RTGFKZCPERHZIM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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